Robengatope I-131 (TN)

Description

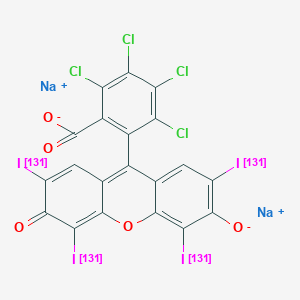

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H2Cl4I4Na2O5 |

|---|---|

Molecular Weight |

1033.6 g/mol |

IUPAC Name |

disodium;2,3,4,5-tetrachloro-6-[2,4,5,7-tetrakis(131I)(iodanyl)-3-oxido-6-oxoxanthen-9-yl]benzoate |

InChI |

InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2/i25+4,26+4,27+4,28+4;; |

InChI Key |

UWBXIFCTIZXXLS-SZIYIJPFSA-L |

Isomeric SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1[131I])[O-])[131I])[131I])[131I])C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Context and Evolution of Radioiodinated Compounds in Research

The journey of radioiodinated compounds in research began with the discovery of iodine itself by French chemist Barnard Courtois in 1811. wa.gov However, it was the production of iodine-131 (B157037) (I-131) in 1938 by Glenn Seaborg and John Livingood at the University of California, Berkeley, that opened the door to its use in medicine. wikipedia.orgnih.gov I-131, with its eight-day half-life, quickly became a valuable tool for both diagnostic and therapeutic applications. wikipedia.org

Early methods for incorporating radioactive iodine into molecules were often harsh, involving high temperatures and strong oxidizing conditions. nih.govacs.org Over the decades, significant progress has been made in developing milder and more efficient radioiodination techniques. These advancements include the use of novel prosthetic groups and click chemistry, which have enhanced the radiochemical yields and in vivo stability of radioiodinated compounds. mdpi.com

The application of radioiodinated compounds has been diverse, ranging from their use in radioimmunoassays with iodine-125 (B85253) to their role in studying physiological processes. mdpi.com For instance, in the mid-1950s, the U.S. Air Force used I-131 to study the thyroid gland's role in human acclimatization to cold. georgetown.edu

The Role of Iodinated Rose Bengal Analogs in Scientific Inquiry

Rose Bengal, a polyhalogenated fluorescein (B123965) analog, has long been a subject of scientific interest. umich.edu Its tetraiodo-xanthene structure, first described in the 1880s, has been utilized in various applications, including as a biological stain. google.com The radiolabeled form of Rose Bengal, specifically with I-131, gained prominence for its use in medical diagnostics, particularly for assessing liver function, and was even included in the United States Pharmacopeia in 1965. google.com

Robengatope I-131, as a radioiodinated analog of Rose Bengal, has been instrumental in hepatobiliary research. Studies dating back to the 1960s have utilized Rose Bengal tagged with I-131 to evaluate liver function and the patency of biliary ducts. aap.orgnih.gov The compound is rapidly cleared from the blood by the liver and transported into the intestines, allowing researchers to assess the rate of liver uptake and excretion by measuring radioactivity over different regions of the body. aap.org

Research has shown a strong correlation between the hepatic uptake of I-131 Rose Bengal and histological changes in the liver, making it a valuable tool for assessing the severity of liver dysfunction. nih.gov Furthermore, the structural features of Rose Bengal, particularly its four iodo groups, are critical for its biological activity. umich.edu

Recent research continues to explore the utility of iodinated Rose Bengal analogs. For instance, a 2024 study investigated the use of Rose Bengal as a radiopaque and fluorescent label to track the distribution of bovine serum albumin in subcutaneous tissues. nih.gov

Defining the Academic Research Landscape for Robengatope I 131

Radionuclide Generation and Production Routes for Iodine-131 (B157037) (I-131)

Radionuclide Generation and Production Routes for Iodine-131 (I-131)

The synthesis of Iodine-131 is primarily achieved through two main nuclear reaction mechanisms.

The first significant route is the nuclear fission of Uranium-235 (U-235). When a U-235 nucleus is bombarded with neutrons, it splits into smaller nuclei, yielding a variety of fission products, including Iodine-131. ouvry.comenv.go.jp This method can produce large quantities of I-131. researchgate.net I-131 constitutes nearly 3% of the total fission products by weight from U-235. wikipedia.org

The second major pathway involves the neutron irradiation of tellurium. wikipedia.org Specifically, naturally occurring Tellurium-130 (¹³⁰Te), which makes up about 34% of natural tellurium, absorbs a neutron to become Tellurium-131 (¹³¹Te). wikipedia.org This isotope is unstable and rapidly undergoes beta decay, with a half-life of 25 minutes, to form Iodine-131. researchgate.net

| Precursor Isotope | Nuclear Reaction | Resulting Isotope |

| Uranium-235 | Fission | Iodine-131 and other fission products |

| Tellurium-130 | Neutron Capture (n,γ) followed by Beta Decay | Tellurium-131 → Iodine-131 |

This table outlines the primary nuclear reactions for the synthesis of Iodine-131.

Nuclear reactors are the primary facilities for producing I-131 in commercially significant amounts. researchgate.net For the tellurium route, tellurium dioxide (TeO₂) is commonly used as the target material. researchgate.netresearchgate.net This target is irradiated with neutrons within the reactor. google.com After irradiation, the I-131 must be separated from the tellurium target. google.comgoogle.com

Two common separation techniques are dry distillation and wet distillation. researchgate.netiaea.org In dry distillation, the irradiated tellurium dioxide is heated in a furnace, often at temperatures around 700°C. researchgate.net Due to its higher vapor pressure, the iodine volatilizes and is then collected. wikipedia.orggoogle.com The collected iodine gas is then dissolved in a dilute alkaline solution to produce sodium iodide (Na¹³¹I). wikipedia.org Wet distillation methods involve dissolving the irradiated target in a solution, such as sodium hydroxide, followed by acidification and oxidation to release the I-131, which is then distilled and captured. iaea.org

Chemical Processing and Formulation Research for Robengatope I-131 Synthesis

Once high-purity I-131 is produced, the next critical phase is its incorporation into the Rose Bengal molecule to form Robengatope I-131.

Radiolabeling Strategies for Rose Bengal Scaffolds

The attachment of radioactive iodine to the Rose Bengal molecule, a process known as radioiodination or radiolabeling, is a crucial step. Rose Bengal is a tetra-chloro-tetra-iodo-fluorescein derivative. akjournals.com The labeling process typically involves an isotope exchange reaction where a non-radioactive iodine atom on the Rose Bengal molecule is swapped with a radioactive I-131 atom. akjournals.com

Several methods have been developed to achieve this with high efficiency. One approach involves the exchange reaction between inactive Rose Bengal and Na¹³¹I in an acetate (B1210297) buffer solution at elevated temperatures (e.g., 100°C) for several hours. akjournals.com Another method utilizes an acidified ethanol (B145695) solvent with potassium iodate (B108269) as an oxidant, which allows for rapid radioiodination at room temperature, achieving high yields in a short time frame. nih.govsnmjournals.org This latter method is also adaptable for creating "cold kits," which can be stored and labeled with I-131 at a later time. nih.govosti.gov The radiochemical yield of these processes can exceed 95%. akjournals.com

| Labeling Method | Solvent/Medium | Conditions | Reported Yield |

| Acetate Buffer Exchange | Aqueous acetate buffer | 100°C for 2-3 hours | 70-80% |

| Acidified Ethanol/Iodate | Ethanol, Potassium Iodate | Room temperature, ~15 mins | 93-97% |

| Ethanol-Ether Exchange | 96% ethanol-ether mixture | 3-4 hours | 80-85% |

This table compares different radiolabeling strategies for Rose Bengal.

Chemical Stabilization during I-131 Incorporation

The stability of the final radiolabeled product is paramount. The radioiodinated Rose Bengal must remain intact and free of unbound I-131. akjournals.com The volatility of iodine and the potential for radiolytic decomposition (breakdown of the compound due to its own radiation) are significant concerns. nih.gov

Maintaining the radiochemical purity is a key aspect of stabilization. Methods that achieve high labeling yields with minimal impurities, such as the acidified ethanol method, are advantageous as they may not require extensive purification steps. nih.gov It has been shown that the labeled Rose Bengal can be stable during sterilization and for extended storage periods. akjournals.com For I-131 solutions in general, the addition of stabilizing agents like alkaline sodium thiosulfate (B1220275) can help reduce decomposition and volatilization.

Methodologies for Monitoring Radioisotope Production Environments

Strict environmental monitoring is essential in facilities that produce radioisotopes to ensure the safety of workers and the public and to maintain regulatory compliance. boquinstrument.commirion.com This involves a comprehensive program to detect and measure any potential release of radioactive materials. cnsc-ccsn.gc.ca

Monitoring programs typically cover several aspects of the environment. doza.ru Air is continuously monitored for airborne radioactive particles and gases. wikipedia.org This is particularly important for radioiodine, which can exist in particulate, inorganic, and organic forms. irpa.net Specialized air samplers, such as those using charcoal filters, are employed to capture airborne radioiodine. wikipedia.orgirpa.net

Water sources, including wastewater and groundwater, are also regularly sampled and analyzed for radioactive contamination. boquinstrument.com Additionally, bioindicators in the terrestrial environment, such as grass and local agricultural products, may be monitored. ouvry.com

A range of detection instruments are used for this monitoring. Portable contamination monitors, like Geiger-Müller counters and scintillation detectors, are used for direct surface measurements. cnsc-ccsn.gc.caberthold.com More sophisticated laboratory-based techniques, such as gamma spectroscopy, allow for the identification and quantification of specific radionuclides. boquinstrument.com These monitoring systems are designed to provide early warnings and ensure that any contamination is well below established regulatory limits. berthold.com

| Monitoring Area | Methods/Instruments | Purpose |

| Air | Continuous Air Monitors (CPAMs), Charcoal Filters, Gamma Spectroscopy | Detect airborne radioactive particulates and gaseous radioiodine. |

| Water | Water Sampling, Liquid Scintillation Counting, Gamma Spectroscopy | Monitor for radioactive contamination in wastewater, groundwater, and surface water. |

| Surfaces | Portable Contamination Monitors (Geiger-Müller, Scintillation) | Direct measurement of fixed and removable contamination on work surfaces, floors, and equipment. |

| Personnel | Hand and Foot Monitors, Whole Body Scanners | Screen workers for radioactive contamination before leaving controlled areas. |

This table summarizes the methodologies for monitoring radioisotope production environments.

In-Stack and Environmental I-131 Concentration Measurement Techniques

The accurate measurement of Iodine-131 (I-131) concentrations, a critical component of ensuring the safe production of radiopharmaceuticals like Robengatope I-131 (TN), is essential both within production facility stacks and in the surrounding environment. These measurements are performed to monitor releases, ensure regulatory compliance, and protect public health. Methodologies for this purpose are broadly categorized into indirect and direct techniques. aip.orgneliti.com

Indirect Measurement Methods

Indirect methods involve the collection of airborne I-131 onto a sampling medium, which is then removed and analyzed in a laboratory. neliti.com This has been a conventional approach for monitoring radioactive air. aip.org

Adsorption on Activated Charcoal: The most common indirect method utilizes activated charcoal filters or cartridges. aip.orgneliti.com Air is drawn through the charcoal filter at a known flow rate for a specific duration, during which the I-131 is adsorbed onto the charcoal. neliti.com The filter is then analyzed using gamma spectrometry, typically with a Sodium Iodide (NaI(Tl)) or High-Purity Germanium (HPGe) detector, to quantify the I-131 activity. neliti.comiaea.org

Other Sorbents: In addition to charcoal, other materials like silver-plated gauze and glass fiber paper filters can be used to capture different forms of airborne iodine. researchgate.net This allows for the differentiation of various iodine species, such as elemental iodine (I2), hypoiodous acid (HOI), and organic iodides like methyl iodide (CH3I). aip.org

The concentration of I-131 is calculated based on the net counts from the detector, corrected for counting efficiency, sample volume, chemical yield, and radioactive decay since the time of collection. nrc.gov While reliable, indirect methods can be time-consuming due to the sample collection and subsequent laboratory analysis steps. neliti.com

Direct Measurement Methods

Direct, or in-situ, measurement techniques provide real-time or near-real-time data on I-131 concentrations without the need for sample removal and laboratory analysis. neliti.com These methods are increasingly favored for their speed and ability to provide continuous monitoring. aip.orgaip.org

Scintillation Detectors: Portable scintillation detectors, such as those based on Lanthanum Bromide (LaBr₃) or Sodium Iodide (NaI(Tl)), are deployed directly in the stack or the environment. neliti.comaip.org These detectors measure the gamma rays emitted by I-131 (primarily at 364.5 keV) and convert them into an electronic signal, providing an immediate concentration reading. researchgate.net LaBr₃ detectors are particularly noted for their use in in-stack measurements, while NaI(Tl) detectors are commonly used for environmental monitoring. neliti.com

Direct methods offer significant advantages, including being more accurate, less expensive to operate, and easier to implement, often requiring only a single operator. neliti.com They are portable and can be operated continuously over long durations, which is a substantial improvement over older, analogue systems. aip.orgneliti.com

A comparative study highlighted that direct measurement methods can yield higher concentration readings than indirect methods under the same conditions. For instance, a peak concentration of 498.35 Bq/m³ was recorded by a direct method, while the indirect method showed a lower value. neliti.com

| Measurement Technique Comparison | | :--- | :--- | | Parameter | Indirect Method | Direct Method | | Principle | Sample collection on media (e.g., charcoal), lab analysis. neliti.com | In-situ detection of gamma radiation. neliti.com | | Detectors | NaI(Tl), HPGe. neliti.comiaea.org | LaBr₃, NaI(Tl). neliti.comaip.org | | Response Time | Delayed (requires sample transport and analysis). neliti.com | Real-time or near-real-time. aip.org | | Operation | Can be complex, involves multiple steps. neliti.com | Simpler, portable, continuous operation. neliti.com | | Common Use | Periodic, compliance monitoring. aip.org | Continuous monitoring, emergency response. aip.orgneliti.com |

Development of Advanced Monitoring Systems for Airborne Radionuclides

The evolution from traditional, often manual, monitoring systems to advanced, automated networks represents a significant leap in the surveillance of airborne radionuclides like I-131. nih.gov Older systems, which relied on analogue readings and basic filters, were often not capable of continuous or rapid monitoring and could not store measurement data directly. aip.orgresearchgate.net

Modern advanced monitoring systems integrate several key improvements:

Gamma Spectrometry: A primary advancement is the incorporation of gamma spectrometry using high-performance scintillation detectors like NaI(Tl) and LaBr₃:Ce coupled with compact multichannel analysers. nih.govresearchgate.net This moves beyond simple gross alpha/beta counting to the specific identification and quantification of a wide range of individual radionuclides, greatly improving the accuracy of I-131 measurements. nih.gov

Real-Time Data and Automation: Advanced systems are designed for automatic, real-time operation. nih.gov They can be connected to software that allows for continuous data acquisition, analysis, and storage. researchgate.net This capability is crucial for early warning networks designed to detect anomalous levels of radioactivity almost immediately. nih.gov

Intelligent Systems: Custom-developed software often includes intelligent features to issue alerts and warnings when radiological anomalies or technical problems are detected. nih.gov This dual-capacity allows the stations to function in both a routine surveillance mode and an emergency early warning mode. nih.gov

Improved Mechanics and Electronics: Substantial mechanical and electronic developments have been integrated into these new systems. This includes improved sampling designs, such as isokinetic sampling probes, and the integration of new devices that reduce maintenance requirements. nih.govberthold.com

An example of such an advanced system is the Airborne Integrated Radiation Information System (AIRIS), which is designed for airborne radiation detection based on gamma spectroscopy and can be installed on various aircraft platforms. nuviatech-instruments.com Another system, the m-Iodine-101™, is a continuous monitor specifically designed to measure isotopes like I-131 in both molecular and organic forms in real-time. micasensor.com

The development of these advanced systems provides a more robust and reliable framework for monitoring airborne radionuclides. A comparison between an original commercial air monitoring system and a new custom-designed advanced system demonstrated the superiority of the latter. The advanced system could identify and quantify specific radionuclides, whereas the older system provided only general activity determinations and inaccurate measurements of gaseous I-131. nih.gov

| Feature | Traditional Monitoring Systems | Advanced Monitoring Systems |

| Detection Method | Gross alpha/beta counting, basic filters (e.g., charcoal). aip.orgnih.gov | Gamma spectrometry with specific radionuclide identification. nih.gov |

| Detectors | Geiger-Müller counters, analogue readouts. aip.orgnih.gov | NaI(Tl), LaBr₃:Ce, HPGe scintillation detectors. nih.govresearchgate.net |

| Data Analysis | Manual, accumulative, not continuous. aip.org | Automated, real-time, continuous with intelligent alarms. researchgate.netnih.gov |

| Radionuclide Info | Inaccurate estimates of total activity. nih.gov | Precise identification and quantification of specific nuclides. nih.gov |

| Functionality | Primarily surveillance. | Dual-mode: surveillance and early warning. nih.gov |

| Maintenance | Higher maintenance requirements. nih.gov | Reduced maintenance through improved design. nih.gov |

Cell-Based Research Models for Interaction and Uptake Dynamics

Cell-based assays are instrumental in elucidating how Robengatope I-131 and its non-radioactive core, Rose Bengal, traverse the cell membrane and distribute within the cell. Such models are foundational for predicting biological responses. mdpi.com

Cellular Permeation and Intracellular Distribution Studies

The ability of a compound to enter a target cell is the first step in its biological activity. Studies on Rose Bengal derivatives, such as Rose Bengal Acetate (RBAc), show that the molecule is capable of crossing the plasma membrane. wiley.com Upon entering the cell, cytoplasmic esterases can act on derivatives like RBAc to restore the photoactive Rose Bengal molecule. wiley.com

For a radiolabeled compound like Robengatope I-131, in vitro studies to determine cellular permeation and distribution would typically involve incubating cultured cells (e.g., tumor cell lines) with the compound. nih.gov By measuring the radioactivity at different time points, researchers can quantify the rate of uptake and the extent of accumulation within the cells. These studies often differentiate between surface-bound and internalized compounds by using washing steps with different solutions, such as a mild acid wash to remove surface-bound molecules, allowing for a more precise measurement of internalization. nih.gov

Subcellular Localization Research

Once inside the cell, the specific location of the compound dictates its mechanism of action. Research using derivatives has shown that Rose Bengal localizes primarily in the perinuclear region. wiley.com Detailed investigations have identified that this accumulation leads to damage in multiple subcellular organelles, indicating a broad distribution within the cytoplasm. wiley.com In plant cell models, Rose Bengal has been observed to accumulate within chloroplasts. nih.gov This affinity for specific organelles is a key determinant of its biological effects. The primary organelles affected following intracellular accumulation are outlined in the table below.

| Subcellular Organelle | Observed Interaction/Effect | Reference |

|---|---|---|

| Mitochondria | Identified as a site of damage following compound accumulation. | wiley.com |

| Endoplasmic Reticulum (ER) | Subject to damage, contributing to cellular stress. | wiley.com |

| Lysosomes | Accumulation and subsequent damage observed. | wiley.com |

| Golgi Complex | Another site of damage due to compound localization. | wiley.com |

Molecular and Cellular Mechanisms of Action Studies (Related to Rose Bengal Core)

The biological effects of Robengatope I-131 are intrinsically linked to the photochemical and electrochemical properties of its Rose Bengal core. The addition of the I-131 isotope primarily imparts radioactivity, while the RB molecule governs the molecular interactions.

Investigation of Reactive Oxygen Species Generation Pathways

Rose Bengal is a well-established photosensitizer, meaning that upon activation by light, it can induce the formation of cytotoxic Reactive Oxygen Species (ROS). wiley.comresearchgate.net This process is central to its biological activity in many contexts. There are two primary photochemical pathways through which Rose Bengal generates ROS. wiley.comnih.gov

Type I Pathway: In this mechanism, the light-excited Rose Bengal molecule interacts directly with a biological substrate, transferring an electron or hydrogen atom to form radicals. These radical intermediates then react with molecular oxygen to produce ROS such as superoxide (B77818) anions (O₂⁻) and hydroxyl radicals (·OH). wiley.comnih.gov This pathway is noted to be less dependent on the ambient oxygen concentration. nih.govresearchgate.net

Type II Pathway: This pathway typically involves the direct transfer of energy from the excited triplet state of Rose Bengal to ground-state molecular oxygen (³O₂). This energy transfer excites the oxygen molecule, converting it into the highly reactive singlet oxygen (¹O₂). wiley.comacs.org For Rose Bengal, this is often considered the predominant mechanism of ROS production in the presence of oxygen. researchgate.net

| ROS Pathway | Mechanism | Key Reactive Species Generated | Reference |

|---|---|---|---|

| Type I | Electron/hydrogen transfer from excited photosensitizer to a substrate, followed by reaction with O₂. | Superoxide (O₂⁻), Hydroxyl Radical (·OH) | wiley.comnih.gov |

| Type II | Energy transfer from excited photosensitizer directly to molecular oxygen (³O₂). | Singlet Oxygen (¹O₂) | wiley.comresearchgate.netacs.org |

Electron Transfer Mechanisms in Biological Systems

Beyond ROS generation via energy transfer, the excited triplet state of Rose Bengal (³RB²⁻) can also engage in direct electron transfer reactions with various biological molecules. nih.gov This process, known as quenching, can compete with the Type II energy transfer to oxygen. nih.gov These electron transfer reactions can be either oxidative or reductive, depending on the nature of the quenching molecule. nih.gov

Studies using techniques like laser flash photolysis and electron paramagnetic resonance (EPR) have measured the rate constants for these reactions. nih.govcapes.gov.br The efficiency of electron transfer is dependent on the specific electron donor or acceptor. For instance, molecules like ascorbate (B8700270) and NADH have been shown to be effective quenchers of the Rose Bengal triplet state through electron transfer. capes.gov.br Research has also demonstrated that in certain environments, such as within liposomes, the rates of these electron transfer reactions are slower compared to in solution. nih.gov

| Electron Donor (Quencher) | Total Quenching Rate Constant (mol⁻¹ dm³ s⁻¹) | Note | Reference |

|---|---|---|---|

| Ascorbate | 4 × 10⁸ | The rate constant for the photoinduced electron transfer was determined to be 1.4 × 10⁸ mol⁻¹ dm³ s⁻¹. | capes.gov.br |

| NADH | 8.5 × 10⁸ | Quenching by NADH was found to be both reactive and physical. | capes.gov.br |

| L-dopa | Not specified | Resulted in a radical yield approximately half that of NADH and less than a third of that from ascorbate. | capes.gov.br |

Genetic and Transcriptional Responses to Compound Exposure

Exposure of cells to Rose Bengal, particularly under illumination, triggers significant changes in gene expression as the cell mounts a defense against photooxidative stress. Studies in various model organisms have identified specific genes and pathways that are modulated.

In the green alga Chlamydomonas reinhardtii, exposure to Rose Bengal induces the expression of a glutathione (B108866) peroxidase homologous gene (Gpxh), which plays a key role in defending against the damage caused by singlet oxygen. nih.govacs.org Further transcriptomic analysis in this organism revealed that a mutant lacking a specific glutathione peroxidase (GPX5) showed a much more intense transcriptional response to Rose Bengal, with over 1700 differentially expressed genes compared to around 700 in the wild type, highlighting the crucial role of this enzyme in mitigating stress. mdpi.com

In the plant model Arabidopsis thaliana, Rose Bengal treatment activates complex transcriptional responses. These include not only genes known to be responsive to singlet oxygen but also genes involved in hormone-activated programmed cell death pathways, such as those related to ethylene (B1197577) and jasmonic acid. researchgate.net The genetic response in Arabidopsis cells treated with Rose Bengal showed a high correlation with the response seen in mutants that endogenously produce singlet oxygen. researchgate.net

| Model Organism | Key Genes / Pathways Modulated | Inducing Condition | Reference |

|---|---|---|---|

| Chlamydomonas reinhardtii | Upregulation of Glutathione Peroxidase Homologous (Gpxh) gene. | Rose Bengal + Light | nih.govacs.org |

| Arabidopsis thaliana | Activation of singlet oxygen-responsive genes. | Rose Bengal + Light | researchgate.net |

| Arabidopsis thaliana | Activation of genes in hormone-activated programmed cell death pathways (ethylene, jasmonic acid). | Rose Bengal + Light | researchgate.net |

| Chlamydomonas reinhardtii (gpx5 mutant) | Intense global transcriptomic response (1769 differentially expressed genes). | Rose Bengal + Light | mdpi.com |

In Vitro Assessment of Bioactivity and Efficacy Proxies

The biological activity of Rose Bengal, and by extension Robengatope I-131, has been evaluated in various in vitro systems, revealing a range of effects from enzyme inhibition to antimicrobial properties.

Evaluation of Compound-Induced Biological Responses

One of the well-documented biological responses to Rose Bengal is the inhibition of enzyme activity. As mentioned previously, Rose Bengal completely inhibits human porphobilinogen (B132115) synthase (HsPBGS) with a half-maximal inhibitory concentration (IC50) of 6.9 ± 0.2 μM. nih.gov This inhibition, however, does not appear to be mediated by the stabilization of the less active hexameric form of the enzyme. nih.gov

Furthermore, Rose Bengal has demonstrated inhibitory activity against sugar nucleotidyltransferases (SNTs) in Burkholderia pseudomallei, a gram-negative bacterium. wiley.com It effectively suppresses the activity of three different SNTs with IC50 values of 10.42 μM, 0.76 μM, and 5.31 μM, respectively. wiley.com Interestingly, this inhibition occurs despite structural differences among the three enzymes, suggesting that Rose Bengal possesses conformational plasticity that allows it to interact with multiple targets. wiley.com

Beyond enzyme inhibition, Rose Bengal is known for its photodynamic properties. When activated by light of a specific wavelength, it generates reactive oxygen species (ROS), which can lead to cell death. cornealphysician.com This photodynamic antimicrobial therapy (PDAT) has been explored for treating infectious keratitis. cornealphysician.com In vitro studies have shown its efficacy against a wide range of microorganisms, including various bacteria and fungi. cornealphysician.comreviewofoptometry.com

Even in the absence of light, a high-purity formulation of Rose Bengal has been shown to have bactericidal activity against a range of Gram-positive bacteria, including drug-resistant strains, at low concentrations (0.01–3.13 μg/mL). mdpi.com It is also effective at eradicating biofilms formed by these bacteria. mdpi.com

Table 2: In Vitro Bioactivity of Rose Bengal

| Target/Organism | Biological Effect | Key Findings | Reference |

|---|---|---|---|

| Human Porphobilinogen Synthase (HsPBGS) | Enzyme Inhibition | IC50 of 6.9 ± 0.2 μM. | nih.gov |

| Burkholderia pseudomallei Sugar Nucleotidyltransferases (SNTs) | Enzyme Inhibition | IC50 values ranging from 0.76 to 10.42 μM for different SNTs. | wiley.com |

| Various Bacteria and Fungi | Photodynamic Antimicrobial Activity | Generates reactive oxygen species upon light activation, leading to microbial cell death. | cornealphysician.comreviewofoptometry.com |

| Gram-positive Bacteria | Bactericidal Activity (in dark) | Effective at low concentrations (0.01–3.13 μg/mL) and eradicates biofilms. | mdpi.com |

Preclinical Research Paradigms and in Vivo Animal Model Studies of Robengatope I 131

Biodistribution and Pharmacokinetic Research in Animal Models

Preclinical evaluation of Robengatope I-131 in animal models is a critical step to understand its behavior in a living system before it can be considered for human use. These studies provide essential data on how the compound is distributed throughout the body, how it is processed, and how it is ultimately eliminated.

Tissue Distribution Profiling and Accumulation Kinetics

Following administration in animal models, Robengatope I-131, which is a form of sodium iodide I-131, is rapidly absorbed and distributed throughout the extracellular fluid. drugbank.com Its primary site of accumulation is the thyroid gland, which actively transports and concentrates iodide. drugbank.com Studies in rats have shown that the uptake of I-131 in the thyroid reaches its maximum level between 24 and 48 hours after administration. ansto.gov.au The kinetics of this accumulation are influenced by the physiological state of the thyroid; for instance, hyperthyroidism increases the rate of absorption. curiumpharma.com

In addition to the thyroid, other tissues with the capacity for iodide uptake, such as the salivary glands, stomach, and mammary glands, also show accumulation of Robengatope I-131. biorxiv.org Preclinical imaging techniques, like single-photon emission computed tomography (SPECT), are utilized to dynamically monitor the accumulation of the radiotracer in these various organs in small animal models. biorxiv.org

Below is a table summarizing the typical biodistribution pattern observed in animal models.

| Organ/Tissue | Accumulation Level | Time to Peak Concentration | Notes |

| Thyroid Gland | High | 24-48 hours | Primary target organ due to active iodide transport. ansto.gov.au |

| Stomach | Moderate | Rapid | Iodide is taken up by the gastric mucosa. biorxiv.org |

| Salivary Glands | Moderate | Rapid | Demonstrates iodide concentrating ability. biorxiv.org |

| Kidneys | Transient | Rapid | Reflects the primary route of excretion. drugbank.com |

| Bladder | Transient | Variable | Accumulation depends on the rate of urinary excretion. biorxiv.org |

| Liver | Low | Not applicable | Not a primary site of accumulation. nih.gov |

| Lungs | Low | Not applicable | Minimal uptake observed. |

| Muscle | Low | Not applicable | Used as a background reference in imaging studies. frontiersin.org |

Systemic Clearance and Elimination Pathway Elucidation

The primary route of elimination for Robengatope I-131 from the body is through the kidneys via urinary excretion. drugbank.com After oral administration, approximately 90% of the compound is absorbed from the upper gastrointestinal tract within an hour. curiumpharma.comrichtlijnendatabase.nl It then enters the bloodstream and is distributed throughout the body's extracellular compartment. ansto.gov.aucuriumpharma.com

The main pathways of elimination are summarized below:

Urinary Excretion: The predominant pathway for the removal of Robengatope I-131 from the body. drugbank.com

Hepatobiliary Excretion: A minor pathway contributing to fecal elimination. richtlijnendatabase.nl

Long-Term Retention and Excretion Dynamics

The long-term retention of Robengatope I-131 is primarily dictated by its biological half-life in the thyroid gland, which can be approximately 4 days. richtlijnendatabase.nl The physical half-life of Iodine-131 (B157037) is about 8.02 days. curiumpharma.com The effective half-life, which is a combination of the physical and biological half-lives, is a crucial parameter in determining the total radiation dose delivered to the thyroid and other tissues. nih.gov

Studies in rat models have investigated the long-term biological effects of I-131 administration over a period of 8 months. nih.gov These studies monitor the retention of the radionuclide in various organs and assess any long-term pathological changes. nih.gov The whole-body residence time of I-131 has been measured in animal models, showing variations based on hormonal status. nih.gov For example, the residence time was found to be shorter in a group with transient TSH stimulation compared to a group with sustained high TSH levels. nih.gov

Excretion dynamics are typically characterized by an initial rapid phase of elimination of unbound iodide, followed by a slower phase corresponding to the release of organically bound iodine from the thyroid. nih.gov Monitoring of whole-body retention at different time points, such as 48 and 72 hours post-administration, provides valuable data on the excretion pattern. nih.gov

Radiobiological Impact Assessment in Animal Systems

The administration of Robengatope I-131, which emits beta and gamma radiation, has significant radiobiological effects on tissues that accumulate the radionuclide. ukvetcompanionanimal.com

Radiation-Induced Cellular Changes and Lesions in Target Tissues

The beta particles emitted by Iodine-131 are responsible for the majority of its therapeutic effect, causing damage to cells within a short range (maximum of 2 mm in tissue). ukvetcompanionanimal.com In the thyroid gland, this radiation leads to cellular necrosis and apoptosis (programmed cell death) in the hyperactive thyroid cells that have taken up the Robengatope I-131. ukvetcompanionanimal.comnih.gov This targeted destruction of abnormal thyroid tissue is the basis of its therapeutic use. bvsc.com.au

In animal models, administration of I-131 has been shown to induce significant changes in the thyroid gland. nih.gov These changes include a reduction in the volume and weight of the gland. nih.gov At the cellular level, the radiation can cause damage to the DNA of the thyroid follicular cells, leading to their death. ukvetcompanionanimal.com

Macroscopic and Microscopic Histopathological Examination Methodologies

To assess the radiobiological impact of Robengatope I-131, researchers employ both macroscopic and microscopic examination techniques in animal models.

Macroscopic Examination:

Organ Weight and Volume: After euthanasia, organs of interest, particularly the thyroid, are excised, weighed, and their volume measured to assess for any radiation-induced atrophy. nih.gov

Microscopic Histopathological Examination:

Tissue Fixation and Processing: Tissue samples from the thyroid, liver, kidneys, and other organs are collected and preserved in fixatives like 10% formaldehyde. nih.gov These tissues are then processed, embedded in paraffin, and sectioned for microscopic analysis.

Staining and Analysis: The thin tissue sections are stained with dyes such as hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular structures. Histopathological analysis focuses on identifying radiation-induced changes. In the thyroid, this includes observing for necrotic follicles, inflammatory cell infiltration, and the peeling of necrotic cells into the follicular lumen. nih.gov In other organs, such as the kidneys, long-term studies in rats have revealed effects like hemosiderin deposits, fibrosis, and glomerular necrosis. nih.gov Liver tissue has also shown some histological disorders. nih.gov

Experimental Imaging Modalities in Preclinical Settings

In the preclinical evaluation of radiopharmaceuticals like Robengatope I-131, in vivo imaging plays a pivotal role in elucidating the biodistribution, target engagement, and pharmacokinetic profile of the compound. Various imaging modalities are employed to non-invasively monitor the behavior of the radiotracer in animal models, providing crucial data that informs clinical development.

Single-Photon Emission Computed Tomography (SPECT) Applications for I-131 Tracers

Single-Photon Emission Computed Tomography (SPECT) is a well-established nuclear medicine imaging technique that is instrumental in preclinical research involving Iodine-131 (I-131) labeled compounds such as Robengatope I-131. SPECT imaging allows for the three-dimensional visualization and quantification of the radiotracer's distribution within the body of a research animal. This technique is highly sensitive, enabling the detection of gamma photons emitted by I-131. openmedscience.com

Historically, I-131 labeled agents, including Rose Bengal, were among the earliest radiopharmaceuticals used for scintigraphy, the foundational planar imaging technique that evolved into SPECT. rsna.orgosumcradiology.org Preclinical studies using I-131 labeled tracers in animal models, such as rabbits and rats, have been fundamental in understanding their biological pathways. rsna.orgosti.gov For instance, early preclinical investigations with I-131 Rose Bengal utilized gamma ray counters and scintillation cameras to measure its uptake and excretion, primarily to assess hepatobiliary function. rsna.orgosti.gov These studies demonstrated the compound's specific uptake by hepatic polygonal cells and its subsequent excretion through the biliary system. rsna.org

In preclinical cancer models, SPECT imaging with I-131 labeled agents is used to assess tumor targeting and retention. The ability to perform serial imaging in the same animal over time provides valuable insights into the dynamic behavior of the radiopharmaceutical.

Hybrid SPECT/Computed Tomography (CT) Integration for Spatial Resolution Enhancement

A significant advancement in preclinical imaging is the integration of SPECT with Computed Tomography (CT) into a single hybrid imaging system (SPECT/CT). While SPECT provides essential functional and metabolic information about the radiotracer's location, it has inherently limited spatial resolution. nih.gov CT, on the other hand, offers high-resolution anatomical images. The fusion of these two modalities provides a comprehensive "anatamometabolic" view, allowing for the precise anatomical localization of the radiotracer uptake seen on the SPECT scan. researchgate.netresearchgate.net

In preclinical research, SPECT/CT is invaluable for accurately identifying the tissues and organs where the I-131 tracer accumulates. nih.gov For example, it can distinguish between uptake in a tumor versus adjacent healthy tissue with much greater certainty than SPECT alone. This enhanced spatial resolution is critical for the accurate assessment of tumor targeting and for identifying potential off-target accumulation. While specific preclinical studies on Robengatope I-131 using SPECT/CT are not extensively documented in recent literature, the general utility of I-131 SPECT/CT in preclinical and clinical settings is well-recognized, particularly in oncology. nih.gov The CT component of the hybrid system also serves to provide attenuation correction for the SPECT data, which improves the accuracy of quantification. researchgate.net

Quantitative Analysis of Radiopharmaceutical Uptake and Biokinetics in Animal Models

A primary objective of preclinical imaging with Robengatope I-131 is the quantitative analysis of its uptake and biokinetics. This involves measuring the concentration of the radiopharmaceutical in various organs and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Early preclinical studies with I-131 Rose Bengal in animal models laid the groundwork for such quantitative analysis. rsna.org Researchers measured the rate of hepatic uptake and clearance from the blood to assess liver function. capes.gov.br In these studies, uptake and excretion curves were generated by monitoring the radioactivity over specific regions of interest, such as the liver and heart. rsna.org

Modern preclinical SPECT systems, often in combination with CT, allow for more sophisticated quantitative analysis. The data acquired from serial imaging sessions can be used to generate time-activity curves for different organs. From these curves, key pharmacokinetic parameters can be derived.

Table 1: Key Pharmacokinetic Parameters from Preclinical Imaging

| Parameter | Description |

| %ID/g | Percentage of Injected Dose per gram of tissue. This normalizes the uptake to the administered dose and the weight of the tissue, allowing for comparison across different animals and studies. |

| Tmax | Time to maximum concentration. The time point at which the radiotracer concentration reaches its peak in a specific organ or tissue. |

| Cmax | Maximum concentration. The peak concentration of the radiotracer achieved in a specific organ or tissue. |

| T1/2 (effective) | Effective half-life. The time it takes for the radioactivity in an organ or the whole body to be reduced by half, resulting from both biological clearance and physical decay of the radionuclide. |

| AUC | Area Under the Curve. The integral of the concentration-time curve, which represents the total exposure of the tissue to the radiopharmaceutical over time. |

Biodistribution studies in animal models, such as rats, have been used to compare the kinetics of different radiopharmaceuticals, including I-131 Rose Bengal, with newer agents. nih.gov These studies typically involve dissecting tissues at various time points post-injection and measuring the radioactivity in each organ to determine the %ID/g.

Table 2: Illustrative Biodistribution Data for a Hepatobiliary Agent in a Preclinical Model

| Organ | Uptake at 1 hour post-injection (%ID/g) |

| Blood | 1.5 ± 0.3 |

| Liver | 25.6 ± 4.2 |

| Kidneys | 2.1 ± 0.5 |

| Small Intestine | 15.8 ± 3.1 |

| Lungs | 0.8 ± 0.2 |

| Spleen | 0.5 ± 0.1 |

| Muscle | 0.3 ± 0.1 |

| Note: This table is illustrative and based on typical findings for hepatobiliary agents in preclinical studies; specific data for Robengatope I-131 may vary. |

This quantitative data is essential for dosimetry calculations, understanding the mechanism of action, and predicting the behavior of the radiopharmaceutical in humans.

Quality Control and Radiopharmaceutical Characterization Research for Robengatope I 131

Methodologies for Radiochemical Purity Assessment

Radiochemical purity is a critical quality attribute of any radiopharmaceutical, signifying the proportion of the total radioactivity present in the desired chemical form. For Robengatope I-131, this means ensuring the Iodine-131 (B157037) is securely bound to the Rose Bengal molecule.

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic methods are fundamental in separating the desired radiolabeled compound from potential impurities. chromatographyonline.com These impurities can arise during the synthesis, labeling process, or upon storage and may include unbound Iodine-131 or other related substances. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a dominant and versatile technique in pharmaceutical analysis for impurity profiling. nih.gov It offers high resolution and is applicable to a wide range of compounds. nih.gov For Robengatope I-131, a reversed-phase HPLC (RP-HPLC) method would typically be employed. chromatographyonline.com This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the components between the two phases. A systematic approach to method development often includes:

Column Selection: Screening a variety of columns with different stationary phase chemistries (e.g., C8, C18, phenyl) to achieve optimal selectivity. chromatographyonline.comchromatographyonline.com

Mobile Phase Optimization: Adjusting the composition and pH of the mobile phase to maximize the resolution between Robengatope I-131 and its impurities. chromatographyonline.com

Gradient Elution: Employing a gradient, where the mobile phase composition is changed over time, is often necessary for complex impurity profiles. chromatographyonline.com

A study on a similar radiopharmaceutical, ¹³¹I-MIBG, utilized thin-layer chromatography (TLC) and paper chromatography to achieve a radiochemical purity of over 95%. iaea.org While effective, HPLC generally provides superior resolution and quantitative accuracy.

Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that can be used for routine quality control. In the context of I-131 labeled compounds, an instant thin-layer chromatography (ITLC) method has been described. nih.gov This technique uses a stationary phase coated on a strip and a suitable solvent system to separate the labeled compound from free iodide. nih.govmdpi.com The distribution of radioactivity on the strip is then measured to determine the radiochemical purity. nih.gov For instance, a study on an I-131 radiolabeled nanoparticle utilized ITLC with a chloroform-methanol solution to confirm a radiochemical purity greater than 95%. nih.gov

Ion-Pairing Chromatography: For compounds that are difficult to separate by conventional RP-HPLC, ion-pairing chromatography can be a valuable tool. This technique involves adding an ion-pairing reagent to the mobile phase, which interacts with charged analytes to modify their retention characteristics. chemrxiv.org This can be particularly useful for separating impurities that are structurally very similar to the main compound. chemrxiv.org

Below is a table summarizing common chromatographic techniques for impurity profiling:

| Technique | Principle | Typical Application for Robengatope I-131 | Key Findings/Considerations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase under high pressure. nih.gov | Quantitative analysis of Robengatope I-131 and its chemical impurities. | Provides high resolution and sensitivity for complex mixtures. chromatographyonline.com Method development involves optimizing column, mobile phase, and gradient. chromatographyonline.comchromatographyonline.com |

| Thin-Layer Chromatography (TLC) | Separation based on differential migration of analytes on a thin layer of adsorbent material. mdpi.com | Rapid determination of radiochemical purity, specifically separating Robengatope I-131 from free ¹³¹I-iodide. nih.gov | A study on an I-131 labeled nanoparticle showed >95% radiochemical purity using ITLC. nih.gov |

| Ion-Pairing Chromatography | Modifies retention of ionic compounds by adding a counter-ion to the mobile phase. chemrxiv.org | Separation of closely related ionic impurities from Robengatope I-131. | Can achieve unique selectivity compared to other chromatographic modes. chemrxiv.org |

Advanced Spectroscopic Methods for Radiochemical Identity and Purity

Spectroscopic techniques provide information about the chemical structure and identity of the radiopharmaceutical, confirming that the radionuclide is attached to the correct molecule.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown impurities. nih.gov It provides mass-to-charge ratio information, which can help elucidate the structure of degradation products or process-related impurities. nih.gov For complex molecules, high-resolution mass spectrometry can provide precise mass measurements, further aiding in impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While not directly used for radiochemical analysis due to the low concentration of the radiolabeled species, NMR is crucial for characterizing the non-radioactive "cold" Rose Bengal molecule. This ensures the starting material's identity and purity before the radiolabeling process.

Methodologies for Radionuclidic Purity Assessment

Radionuclidic purity refers to the proportion of the total radioactivity that is present as the desired radionuclide, in this case, Iodine-131. The presence of other radionuclides can lead to unnecessary radiation dose to the patient and may interfere with imaging or therapeutic efficacy.

Gamma Spectrometry for Isotopic Identification and Quantification

Gamma spectrometry is the primary method for determining radionuclidic purity. iaea.org It measures the energy and intensity of gamma rays emitted by a sample. Since each radionuclide has a characteristic gamma-ray spectrum, this technique allows for both the identification and quantification of the radionuclides present.

For Robengatope I-131, a high-purity germanium (HPGe) detector is often used. This type of detector offers excellent energy resolution, allowing for the clear identification of the characteristic gamma peaks of Iodine-131 (primarily at 364.5 keV) and distinguishing them from the emissions of potential radionuclidic impurities. The system must be properly calibrated for energy and efficiency to ensure accurate quantification.

A study on I-131 SPECT/CT utilized quantitative parameters to assess treatment efficacy, highlighting the importance of accurate quantification of I-131 uptake. nih.gov

Detection and Analysis of Unwanted Radionuclidic Contaminants

The production of Iodine-131 can sometimes result in the co-production of other iodine isotopes (e.g., I-129, I-125) or other non-iodine radionuclides. Gamma spectrometry is the key tool for detecting and quantifying these contaminants. iaea.org The acceptable limits for such impurities are defined by pharmacopoeias and regulatory bodies. Regular monitoring of the production process and the final product is essential to ensure these limits are not exceeded.

The following table presents a hypothetical analysis of radionuclidic contaminants in a batch of Robengatope I-131:

| Radionuclide | Principal Gamma Energy (keV) | Measured Activity (Bq/mCi of ¹³¹I) | Acceptance Limit (Bq/mCi of ¹³¹I) | Status |

| Iodine-131 | 364.5 | N/A | N/A | Desired |

| Iodine-129 | 39.6 | < 10 | ≤ 20 | Pass |

| Tellurium-132 | 228.2 | < 5 | ≤ 10 | Pass |

| Other Radionuclides | Various | Not Detected | ≤ 50 (Total) | Pass |

Research into Quality Assurance Protocols for Radiopharmaceutical Development

A robust quality assurance (QA) program is integral to the entire lifecycle of a radiopharmaceutical, from the procurement of raw materials to the final product release. iaea.org This program should be established in accordance with Good Manufacturing Practices (GMP). iaea.orgiaea.org

Key elements of a QA protocol for Robengatope I-131 development would include:

Raw Material Qualification: All inactive components, including Rose Bengal and any reagents used in the synthesis and labeling, must be sourced from approved suppliers and meet predefined specifications. iaea.org

Process Validation: The entire manufacturing process, including the radiolabeling procedure, must be validated to ensure it consistently produces a product of the required quality.

In-Process Controls: Monitoring critical parameters during production to ensure the process remains in a state of control.

Final Product Testing: Comprehensive testing of each batch for identity, purity (radiochemical and radionuclidic), strength (radioactivity), and sterility before it is released for use.

Stability Testing: Evaluating the stability of the radiopharmaceutical over its shelf life to establish appropriate storage conditions and an expiration date. A study on ¹³¹I-MIBG, for example, assessed its stability in human plasma at different temperatures. iaea.org

The development of a computerized system to manage the entire process, from ordering to delivery, can significantly enhance quality assurance by ensuring traceability and data integrity. iaea.org

Validation of Analytical Methods for Robengatope I-131 Characterization

The validation of analytical procedures is a critical component of quality assurance for radiopharmaceuticals, ensuring that the methods used are suitable for their intended purpose. europa.eu For Robengatope I-131, a radiopharmaceutical historically used as a diagnostic aid for liver function, this involves a comprehensive evaluation of the analytical methods to confirm their reliability and accuracy in characterizing the final product. mdpi.comscribd.com The validation process for analytical methods is directed toward common tests such as identification, control of impurities, and assays. europa.eu

A robust validation protocol for Robengatope I-131 would encompass several key parameters to demonstrate the method's suitability. These parameters are designed to establish the performance characteristics of the analytical procedure.

Key Validation Parameters

| Parameter | Description | Typical Acceptance Criteria for Radiopharmaceuticals |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. | The method should be able to distinguish Robengatope I-131 from potential impurities or related substances. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r) of ≥ 0.99 is typically required over the specified concentration range. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu | For assays, this is typically 80% to 120% of the test concentration. europa.eu |

| Accuracy | The closeness of test results obtained by the method to the true value. | The mean recovery should be within a pre-defined limit, often 98-102%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD). | RSD should be ≤ 2% for the assay of the active substance. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. europa.eu | The method should consistently meet system suitability requirements despite minor variations in parameters like mobile phase composition, pH, or temperature. |

Research findings on the quality control of iodine-131 labeled compounds, such as those found in European Pharmacopoeia, emphasize the necessity of determining radiochemical purity. nih.gov For instance, high-performance liquid chromatography (HPLC) is a common technique for this purpose. A validated HPLC method for Robengatope I-131 would involve a detailed study of the parameters listed above to ensure reliable separation and quantification of the desired radiolabeled compound from any potential radioactive or non-radioactive impurities.

The validation process should be thoroughly documented, including the validation protocol, the results obtained for each parameter, and a concluding statement on the suitability of the method for its intended use. nih.gov This documentation is a key part of Good Manufacturing Practice (GMP) requirements. iaea.org

Calibration and Consistency Verification of Radioactivity Measurement Instrumentation

The accurate measurement of radioactivity is fundamental to the quality control of any radiopharmaceutical, including Robengatope I-131. snmjournals.org The instrumentation used for this purpose, primarily dose calibrators and scintillation detectors, must undergo regular calibration and consistency verification to ensure their accuracy and reliability. unm.edu

Instrumentation Calibration

Calibration of a dose calibrator for Iodine-131 involves using a standard source with a known amount of radioactivity, traceable to a national standards laboratory like the National Institute of Standards and Technology (NIST). radqual.com The objective is to ensure that the instrument's reading accurately reflects the true radioactivity of the sample being measured.

A common approach involves using a simulated I-131 source, such as one containing Barium-133, which provides a long-lived reference to calibrate the instrument on the I-131 setting. radqual.com The calibration process establishes the correct settings to be used for measuring I-131.

Consistency Verification

Following initial calibration, the consistency of the instrument's performance must be verified on a regular basis. This involves daily checks to ensure the instrument is functioning correctly.

Typical Daily Consistency Checks for a Dose Calibrator

| Check | Procedure | Acceptance Criterion |

| Background Check | The background radiation is measured at the beginning of each day before any other measurements are taken. | The background reading should be within established limits. |

| Constancy Check | A long-lived reference source (e.g., Cesium-137) is measured using the appropriate setting. snmjournals.org | The measured activity should be within ±10% of the expected value after decay correction. snmjournals.org |

Research on the calibration of instruments for I-131 has demonstrated the importance of using appropriate standards and phantoms to mimic the geometry of the actual sample being measured. snmjournals.org For instance, when calibrating a thyroid uptake probe, I-131 standards are placed in a thyroid phantom to simulate clinical measurement conditions. snmjournals.org

Studies have also highlighted the potential for discrepancies in radioactivity measurements between different facilities due to variations in dose calibrator settings. One study found that using a different I-131 calibration setting resulted in a significant reduction in the average percent difference between the measured dose and the prescribed dose, from 4.75% down to 1.35%. snmjournals.org This underscores the critical need for standardized calibration procedures and consistent verification.

The results of all calibration and consistency checks must be meticulously recorded and maintained as part of the quality assurance program. snmjournals.org This ensures a complete and auditable record of the instrument's performance over time. In the event of any measurement falling outside the established acceptance criteria, the instrument must be taken out of service until the issue is resolved and it is recalibrated.

Targeting and Specificity Research in Radiopharmaceutical Design

Ligand-Receptor Interaction Studies Relevant to Rose Bengal Conjugates

The efficacy of targeted radiopharmaceuticals hinges on the specific binding of a ligand to its receptor on target cells. nih.gov In the context of Robengatope I-131, understanding the interactions of its core component, Rose Bengal, with various biological molecules is crucial for predicting its targeting capabilities and potential off-target effects.

Rose Bengal (RB) is a xanthene dye that has been observed to interact with several proteins and biomacromolecules. mdpi.comnih.gov One of the most studied interactions is with human serum albumin (HSA), a major transport protein in the blood. mdpi.comresearchgate.net Studies have shown that RB can bind to multiple sites on HSA, including drug site 1 (DS1), drug site 3 (DS3), and fatty acid site 6 (FA6). mdpi.comresearchgate.net This interaction is significant as it can influence the pharmacokinetics and biodistribution of RB-based radiopharmaceuticals. The binding affinity of RB to HSA has been quantified, with association constants (Ka) in the range of 3.90 ± 0.08 × 10^5 M−1. mdpi.comresearchgate.net

Molecular docking simulations have further elucidated the binding modes of Rose Bengal with proteins. These studies have identified key amino acid residues involved in the interaction. For instance, in one study, hydrogen bonds were observed between the 6-oxo moiety of Rose Bengal and residues Asn98 and Gln100, while a salt bridge was formed between the 3-hydroxyl moiety and Arg160. nih.gov Such detailed interaction mapping is vital for designing RB conjugates with enhanced receptor specificity.

Furthermore, the conjugation of Rose Bengal to other molecules, such as tamoxifen (B1202) derivatives, can create new interaction profiles. For example, a Rose Bengal-conjugated tamoxifen derivative, FLTX2, demonstrated a novel hydrogen bond interaction with the Cys530 residue in the estrogen receptor α (ERα) ligand-binding domain. mdpi.com This highlights the potential to modulate and direct the binding of Rose Bengal by attaching it to specific targeting moieties.

The interaction of Rose Bengal with cellular structures has also been investigated. It is hypothesized that due to its anionic charge, Rose Bengal has a tendency to accumulate within lysosomes. nih.gov This intracellular localization can be a key factor in the therapeutic efficacy of its radiolabeled counterparts.

| Interacting Molecule | Binding Sites | Key Interacting Residues (Example) | Significance |

| Human Serum Albumin (HSA) | DS1, DS3, FA6 | - | Influences pharmacokinetics and biodistribution. mdpi.comresearchgate.net |

| PaKdsB | Nucleotide binding motif, Substrate binding motif | Asn98, Gln100, Arg160 | Demonstrates specific molecular interactions. nih.gov |

| Estrogen Receptor α (ERα) (as a conjugate) | Ligand Binding Domain | Cys530 | Shows potential for targeted hormone receptor therapy. mdpi.com |

Development and Evaluation of Novel Targeting Moieties for I-131 Conjugation

The development of novel targeting moieties is a cornerstone of advancing radiopharmaceutical design, aiming to enhance the delivery of radionuclides like Iodine-131 (B157037) (I-131) to specific disease sites while minimizing off-target radiation. nih.gov A variety of molecules are being explored as targeting vectors, each with distinct advantages in terms of binding specificity, pharmacokinetics, and tumor penetration. acs.org

Antibodies and Antibody Fragments: Monoclonal antibodies (mAbs) that target tumor-associated antigens are a well-established class of targeting moieties. acs.orgmdpi.com For instance, antibodies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) or the Epidermal Growth Factor Receptor (EGFR) have been conjugated with I-131 for cancer therapy. mdpi.comnih.gov The use of antibody fragments is also being investigated to improve tumor penetration and clearance from circulation.

Peptides: Peptides represent another promising class of targeting vectors due to their small size, high selectivity for target receptors, and favorable pharmacokinetic properties. acs.orgresearchgate.net For example, a heterodimeric peptide targeting both VEGFR and integrins has been developed as a vector for Astatine-211, a concept applicable to I-131. acs.org Another study reported the development of a novel tumor-targeting peptide, TFMP-Y4, which was labeled with I-131 for the treatment of hepatocellular carcinoma. nih.gov

Small Molecules: Small molecules offer advantages in terms of tissue penetration and rapid clearance. acs.org The design of small molecule-based targeting agents often involves identifying ligands for receptors overexpressed on cancer cells.

Aptamers: Aptamers, which are single-stranded DNA or RNA molecules, can be engineered to bind to specific targets with high affinity and specificity. mdpi.com They are being explored as targeting moieties for radionuclides, including I-131, due to their desirable properties and potential for improved clinical outcomes. mdpi.com

Nanoparticles: Nanoparticles serve as versatile platforms for delivering radionuclides. nih.gov They can be functionalized with targeting ligands on their surface to achieve active targeting. mdpi.com For instance, PEG-PLGA nanoparticles have been used to encapsulate I-131 and have been surface-conjugated with an anti-EGFR antibody to target osteosarcoma cells. nih.gov Gold nanoparticles have also been labeled with I-131 for targeted tumor imaging and therapy. researchgate.net

The evaluation of these novel targeting moieties involves a series of in vitro and in vivo studies. In vitro assays, such as cell uptake and binding affinity studies, are used to assess the specificity and strength of the interaction between the targeting moiety and its receptor. mdpi.com In vivo studies in animal models are crucial for evaluating the biodistribution, tumor accumulation, and therapeutic efficacy of the I-131 conjugated agent. mdpi.com

| Targeting Moiety Class | Specific Example | Target | Potential Application |

| Peptides | TFMP-Y4 | Undisclosed tumor-associated receptor | Hepatocellular Carcinoma nih.gov |

| Antibodies | Anti-EGFR Antibody | Epidermal Growth Factor Receptor (EGFR) | Osteosarcoma nih.gov |

| Nanoparticles | PEG-PLGA Nanoparticles | EGFR (when functionalized with anti-EGFR Ab) | Osteosarcoma nih.gov |

| Aptamers | HER2-targeting aptamers | Human Epidermal Growth Factor Receptor 2 (HER2) | Breast Cancer mdpi.com |

Strategies for Enhancing Selective Accumulation in Research Models

Enhancing the selective accumulation of radiopharmaceuticals in target tissues while minimizing exposure to healthy organs is a primary goal in radiopharmaceutical research. nih.gov Several strategies are being investigated in research models to improve the target-to-nontarget ratio of I-131 labeled compounds like Robengatope I-131.

Active Targeting: This strategy involves attaching the radiopharmaceutical to a ligand that specifically binds to a receptor overexpressed on target cells. nih.gov This is a fundamental approach to increase selective uptake. The choice of ligand is critical and is based on the molecular characteristics of the disease.

Passive Targeting (EPR Effect): The Enhanced Permeability and Retention (EPR) effect is a phenomenon where macromolecules and nanoparticles tend to accumulate in tumor tissue more than in normal tissues due to the leaky vasculature and poor lymphatic drainage of tumors. researchgate.netnih.gov This strategy is particularly relevant for nanoparticle-based delivery systems.

Stimulus-Responsive Systems: These are advanced delivery systems designed to release the radiopharmaceutical in response to specific stimuli present in the tumor microenvironment, such as a lower pH. nih.gov For example, pH-sensitive nanocarriers can be engineered to release their payload selectively in the acidic environment of tumors. nih.gov

Modifying Physicochemical Properties: The lipophilicity and size of a radiopharmaceutical can significantly influence its biodistribution. mdpi.com By modifying these properties, researchers can alter the accumulation profile of the compound. For instance, increasing lipophilicity can sometimes enhance cellular uptake.

Use of Nanocarriers: Encapsulating radiopharmaceuticals within nanocarriers like liposomes, micelles, or polymers can alter their pharmacokinetic profile and enhance their accumulation at the target site. nih.govnih.gov Surface modification of these nanocarriers with targeting ligands can further improve specificity. mdpi.com For example, the use of rose bengal microbubbles that can be converted into nanoparticles by ultrasound has been shown to significantly increase drug accumulation in tumors. rsc.org

Pretargeting Strategies: This multi-step approach involves first administering a non-radioactive targeting molecule that binds to the target cells. This is followed by the administration of a smaller, radiolabeled molecule that has a high affinity for the pre-targeting molecule. This can lead to a higher target-to-background ratio.

The evaluation of these strategies in research models typically involves biodistribution studies where the percentage of the injected dose per gram of tissue (%ID/g) is measured in various organs over time. mdpi.com These studies provide critical data on the effectiveness of the strategy in enhancing selective accumulation.

| Strategy | Mechanism | Example Application in Research |

| Active Targeting | Ligand binds to overexpressed receptors on target cells. nih.gov | Anti-EGFR antibody conjugated to I-131 nanoparticles for osteosarcoma. nih.gov |

| Passive Targeting (EPR Effect) | Leaky tumor vasculature and poor lymphatic drainage lead to accumulation of large molecules. nih.gov | Nanoparticle-based delivery of radiopharmaceuticals to tumors. |

| Stimulus-Responsive Release | Release of radiopharmaceutical triggered by tumor microenvironment characteristics (e.g., low pH). nih.gov | pH-sensitive nanocarriers for selective drug release in tumors. nih.gov |

| Nanocarrier-Mediated Delivery | Encapsulation alters pharmacokinetics and can be combined with active targeting. nih.gov | Rose bengal microbubbles converted to nanoparticles by ultrasound for enhanced tumor accumulation. rsc.org |

Future Directions and Emerging Research Avenues for Robengatope I 131 Compounds

Exploration of Novel Synthetic Routes and Radiolabeling Approaches

The synthesis and radiolabeling of compounds are critical steps in the development of new radiopharmaceuticals. moravek.com Future research will likely focus on developing more efficient, reliable, and versatile methods for introducing radionuclides like Iodine-131 (B157037) into complex organic molecules.

Recent advancements in radiochemistry have moved beyond traditional methods that often require harsh conditions, which can be unsuitable for sensitive biomolecules. acs.org Researchers are increasingly exploring milder, more selective techniques. For instance, the use of copper-mediated reactions has shown promise for the radioiodination of various molecules under gentle conditions. acs.org

Future synthetic strategies may involve:

Late-Stage Functionalization: Developing methods to introduce the radioisotope at a late stage in the synthetic sequence. This approach is highly desirable as it minimizes the handling of radioactive materials and allows for the rapid diversification of radiotracer candidates from a common precursor.

Click Chemistry: The application of "click" chemistry reactions, known for their high efficiency and specificity, could streamline the radiolabeling process, particularly for complex biomolecules like peptides and antibodies.

Flow Chemistry: The use of microfluidic reactors, or "lab-on-a-chip" systems, for radiolabeling offers several advantages, including improved reaction control, higher yields, and enhanced safety due to the small reaction volumes.

A comparative table of potential future synthetic routes is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Late-Stage Functionalization | Reduced handling of radioactive materials, rapid diversification of candidates. | Requires robust and highly selective reactions. |

| Click Chemistry | High efficiency, specificity, and biocompatibility. | May require modification of the parent molecule to introduce "clickable" handles. |

| Flow Chemistry | Improved reaction control, higher yields, enhanced safety. | Initial setup costs and optimization of flow parameters can be complex. |

Integration of Multi-Modal Imaging Techniques in Preclinical Research

The evaluation of new radiopharmaceuticals heavily relies on preclinical imaging studies in animal models. bruker.com While single-modality imaging techniques like SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) provide valuable functional information, the future of preclinical research lies in the integration of multi-modal imaging. bruker.comnih.gov

Combining functional imaging with anatomical imaging techniques such as CT (Computed Tomography) or MRI (Magnetic Resonance Imaging) provides a more comprehensive understanding of the radiopharmaceutical's biodistribution and target engagement. bruker.cominternational-pharma.com For a compound like Robengatope I-131, which is used for functional assessment, co-registering SPECT images with high-resolution MRI scans could precisely localize its uptake within specific tissues or even sub-organ structures.

Emerging trends in multi-modal imaging include:

PET/MRI: This hybrid technique offers the high sensitivity of PET with the excellent soft-tissue contrast of MRI, enabling detailed investigation of biological processes at the molecular and anatomical levels. bruker.com

SPECT/CT: The fusion of SPECT and CT images is already a valuable tool in preclinical research, providing a clear anatomical reference for the functional data obtained from the radiotracer. international-pharma.com

Optical/Nuclear Imaging: For radiolabeled dyes, combining nuclear imaging with optical imaging techniques (e.g., fluorescence imaging) can provide complementary information, from whole-body distribution to cellular-level localization. nih.gov

The following table summarizes the key features of different multi-modal imaging combinations:

| Imaging Combination | Primary Information Provided | Potential Application for Radiolabeled Dyes |

| SPECT/CT | Functional and anatomical information. international-pharma.com | Whole-body biodistribution with clear anatomical landmarks. |

| PET/MRI | Functional and high-resolution soft-tissue anatomical information. bruker.com | Detailed investigation of tracer uptake in soft tissues and organs. |

| Optical/Nuclear | Cellular/sub-cellular localization and whole-body distribution. nih.gov | Correlating macroscopic distribution with microscopic behavior. |

Computational Modeling and Simulation for Radiopharmaceutical Design and Prediction

The design and development of new radiopharmaceuticals is a time-consuming and expensive process. nih.gov Computational modeling and simulation are emerging as powerful tools to accelerate this process by predicting the properties and behavior of potential drug candidates before they are synthesized and tested in the lab. nih.govbenthamscience.com

In silico methods can be used to:

Predict Binding Affinity: Molecular docking simulations can predict how a radiolabeled molecule will interact with its biological target, helping to prioritize candidates with the highest affinity. nih.gov

Estimate Pharmacokinetic Properties: Computational models can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, providing insights into its likely behavior in the body. nih.gov

Optimize Molecular Structure: By simulating the effects of structural modifications, researchers can rationally design new compounds with improved properties, such as enhanced target specificity or better clearance from non-target tissues. nih.gov

The use of artificial intelligence and machine learning is also becoming increasingly prevalent in radiopharmaceutical design. numberanalytics.com These approaches can analyze large datasets of chemical structures and biological activities to identify novel drug candidates with desired characteristics. nih.gov

A hypothetical workflow for the computational design of a novel radiolabeled dye is outlined below:

| Step | Computational Method | Desired Outcome |

| 1. Target Identification | Bioinformatics analysis | Identification of a relevant biological target. |

| 2. Lead Compound Design | Molecular docking and pharmacophore modeling | Design of a novel dye molecule with high predicted affinity for the target. |

| 3. ADME Prediction | QSAR and machine learning models | Prediction of the compound's pharmacokinetic profile. |

| 4. In Silico Optimization | Molecular dynamics simulations | Refinement of the molecular structure to improve target binding and pharmacokinetic properties. |

Interdisciplinary Research Collaborations for Enhanced Understanding of Radiolabeled Dyes